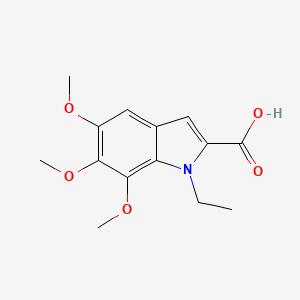

![molecular formula C10H8BrN3O2 B6344474 1-[(3-Bromophenyl)methyl]-4-nitro-1H-pyrazole CAS No. 1240568-94-8](/img/structure/B6344474.png)

1-[(3-Bromophenyl)methyl]-4-nitro-1H-pyrazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

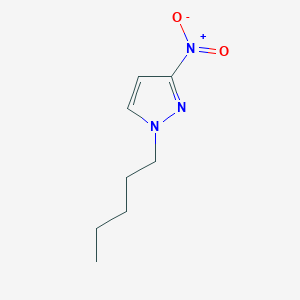

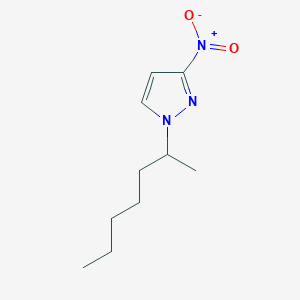

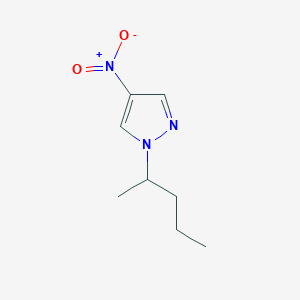

“1-[(3-Bromophenyl)methyl]-4-nitro-1H-pyrazole” is a heterocyclic organic compound . Pyrazoles are known for their diverse pharmacological effects and have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals .

Synthesis Analysis

Pyrazoles can be synthesized through various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A regioselective synthesis of tri- or tetrasubstituted pyrazoles can be achieved by the reaction of hydrazones with nitroolefins mediated with strong bases .

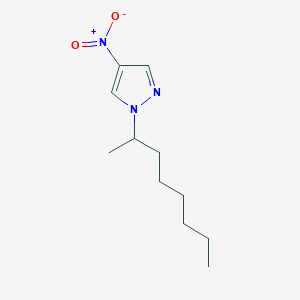

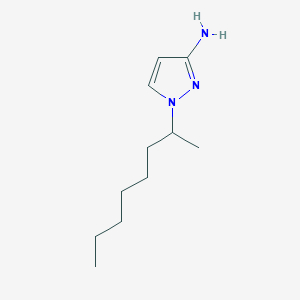

Molecular Structure Analysis

The molecular structure of “1-[(3-Bromophenyl)methyl]-4-nitro-1H-pyrazole” can be analyzed using techniques like X-ray diffraction . The electron densities and the HOMO–LUMO gap can be calculated using the DFT method .

Chemical Reactions Analysis

Pyrazoles undergo various chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles . A mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives .

Mécanisme D'action

Target of Action

It is known that pyrazole-bearing compounds, which include this compound, have diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Mode of Action

It is known that pyrazole derivatives interact with their targets, leading to changes that result in their pharmacological effects .

Biochemical Pathways

It is known that pyrazole derivatives can affect various biochemical pathways, leading to their diverse pharmacological effects .

Pharmacokinetics

The maximum concentration Cmax (568.65 ± 122.14 ng/mL) was reached 1.00 ± 0.45 h after oral administration .

Result of Action

It is known that pyrazole derivatives can have various molecular and cellular effects, leading to their diverse pharmacological effects .

Action Environment

It is known that environmental factors can influence the action of various compounds .

Propriétés

IUPAC Name |

1-[(3-bromophenyl)methyl]-4-nitropyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN3O2/c11-9-3-1-2-8(4-9)6-13-7-10(5-12-13)14(15)16/h1-5,7H,6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJGNUUURUOSCGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)CN2C=C(C=N2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301250823 |

Source

|

| Record name | 1-[(3-Bromophenyl)methyl]-4-nitro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301250823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(3-Bromophenyl)methyl]-4-nitro-1H-pyrazole | |

CAS RN |

1240568-94-8 |

Source

|

| Record name | 1-[(3-Bromophenyl)methyl]-4-nitro-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1240568-94-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(3-Bromophenyl)methyl]-4-nitro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301250823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-Bromo-2-fluorophenyl)methyl]-3-nitro-1H-pyrazole](/img/structure/B6344396.png)

![1-[(3-Chloro-2-fluorophenyl)methyl]-4-nitro-1H-pyrazole](/img/structure/B6344422.png)

![1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-3-nitro-1H-pyrazole](/img/structure/B6344429.png)

![1-[(3-Bromophenyl)methyl]-3-nitro-1H-pyrazole](/img/structure/B6344432.png)

![1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}-3-nitro-1H-pyrazole](/img/structure/B6344439.png)

![1-[(2,5-Difluorophenyl)methyl]-4-nitro-1H-pyrazole](/img/structure/B6344461.png)

![1-[4-(2-Chlorophenoxy)butyl]-1H-pyrazol-4-amine](/img/structure/B6344497.png)

![1-[(3-Chloro-4-fluorophenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B6344507.png)